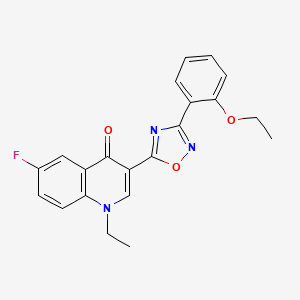

![molecular formula C14H11F3O4 B2832836 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one CAS No. 865659-13-8](/img/structure/B2832836.png)

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one” is a pyranone derivative with a trifluoromethyl group attached to a benzyl group, which is further attached to the pyranone ring via an ether linkage. Pyranones are a class of compounds that contain a six-membered ring structure with one oxygen atom and a ketone functional group .

Molecular Structure Analysis

The molecular structure of this compound would include a six-membered pyranone ring, a benzyl group, and a trifluoromethyl group. The presence of the trifluoromethyl group could introduce significant electronegativity due to the three fluorine atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The pyranone ring might undergo reactions typical of ketones, such as nucleophilic addition. The ether linkage might be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用

Synthesis and Structural Analysis

The study by Covarrubias-Zúñiga and Espinosa-Pérez (1997) focused on the crystal structure of a related compound, providing insights into the synthesis and X-ray crystallography analysis. This research aids in understanding the molecular architecture and potential reactivity of pyranone derivatives (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

Brbot-Šaranović, Pavlović, and Cindrić (2000) explored the synthesis and structures of new enaminones derived from hydroxy-4-oxo-2-butenoate and amines, showcasing the versatility of pyranone derivatives in synthesizing complex molecules with potential biological activity (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Chemical Transformations and Applications

Shikanai, Murase, Hata, and Urabe (2009) reported on the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, leading to dihydropyrans and ketoolefins. This research demonstrates the potential of pyranone derivatives in catalysis and organic synthesis, highlighting their reactivity and utility in forming complex heterocyclic structures (Shikanai, Murase, Hata, & Urabe, 2009).

Zaware, Laporte, Farid, Liu, Wipf, and Floreancig (2011) focused on the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This study exemplifies the synthetic utility of pyranone derivatives in creating diverse molecular libraries for biological screening, indicating their broad applicability in drug discovery and material science (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

特性

IUPAC Name |

2-(hydroxymethyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O4/c15-14(16,17)10-3-1-2-9(4-10)7-21-13-8-20-11(6-18)5-12(13)19/h1-5,8,18H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXIKNSUQCRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=COC(=CC2=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2832757.png)

![5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2832761.png)

![(2-Bromophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832762.png)

![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2832767.png)

![N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832768.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)

![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)